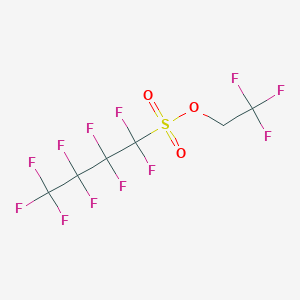

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O3S/c7-2(8,9)1-21-22(19,20)6(17,18)4(12,13)3(10,11)5(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGYBFLEIPDFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380390 | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79963-95-4 | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl nonafluorobutanesulfonate, also known as nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester or 2,2,2-trifluoroethyl nonaflate, is a highly fluorinated organic compound with significant applications in synthetic chemistry. Its robust chemical properties make it a valuable reagent, particularly for the introduction of the 2,2,2-trifluoroethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications as a trifluoroethylating agent, with a special focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] The presence of a high degree of fluorination in both the ester and sulfonate components of the molecule imparts unique properties such as high thermal stability and low surface tension.[2] These characteristics make it a versatile tool in various synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C6H2F12O3S | [1] |

| Molecular Weight | 382.12 g/mol | [1] |

| CAS Number | 79963-95-4 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | >96.0% (GC) | |

| Density | 1.73 g/mL | [1] |

| Refractive Index | 1.31 | [1] |

| Synonyms | Perfluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, 2,2,2-Trifluoroethyl perfluorobutanesulfonate |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of nonafluorobutanesulfonyl fluoride with 2,2,2-trifluoroethanol in the presence of a base. Nonafluorobutanesulfonyl fluoride itself is industrially produced through the electrochemical fluorination of sulfolane.[3]

Experimental Protocol: Synthesis from Nonafluorobutanesulfonyl Fluoride

This protocol is based on the general reactivity of sulfonyl fluorides with alcohols.

Materials:

-

Nonafluorobutanesulfonyl fluoride (1.0 eq)

-

2,2,2-Trifluoroethanol (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol in anhydrous dichloromethane under an inert atmosphere at 0 °C, slowly add triethylamine.

-

After the addition of the base, add nonafluorobutanesulfonyl fluoride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis: Trifluoroethylation

This compound is a potent electrophilic source of the 2,2,2-trifluoroethyl group. The nonafluorobutanesulfonate (nonaflate) is an excellent leaving group, facilitating nucleophilic substitution reactions.

Trifluoroethylation of Amines

The introduction of a 2,2,2-trifluoroethyl group to amines can significantly alter their physicochemical properties, which is of great interest in medicinal chemistry.[4] This modification can impact basicity, lipophilicity, and metabolic stability.

This protocol is adapted from general procedures for the alkylation of amines using sulfonate esters.

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN)

-

Stirring apparatus

Procedure:

-

To a solution of the secondary amine in acetonitrile, add potassium carbonate.

-

Add this compound to the suspension.

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)amine.

Trifluoroethylation of Phenols

The synthesis of aryl 2,2,2-trifluoroethyl ethers is another important application, as the trifluoroethoxy group is a common motif in pharmaceuticals and agrochemicals due to its metabolic stability and ability to modulate electronic properties.[5]

This protocol is based on the Williamson ether synthesis using a sulfonate electrophile.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Stirring apparatus

Procedure:

-

To a solution of the phenol in DMF, add cesium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the aryl 2,2,2-trifluoroethyl ether.

Relevance in Drug Discovery and Development

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The 2,2,2-trifluoroethyl group, in particular, can confer several advantageous properties:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[6]

-

Modulation of Lipophilicity: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[6]

-

Enhanced Binding Affinity: The electronic properties of the trifluoroethyl group can influence the binding interactions of a drug molecule with its target protein, potentially leading to increased potency.[7]

-

Alteration of pKa: The introduction of this electron-withdrawing group can lower the pKa of nearby basic functional groups, which can affect the ionization state of the drug at physiological pH and influence its absorption, distribution, and target engagement.[8]

This compound serves as a key reagent for accessing molecules containing the valuable 2,2,2-trifluoroethyl moiety, thereby playing a crucial role in the synthesis of novel therapeutic agents.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the 2,2,2-trifluoroethyl group into organic molecules. Its high reactivity, driven by the excellent leaving group ability of the nonaflate anion, makes it suitable for the trifluoroethylation of a wide range of nucleophiles, including amines and phenols. The importance of the 2,2,2-trifluoroethyl group in modulating the properties of bioactive molecules underscores the significance of this reagent in modern drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers and scientists to utilize this valuable synthetic tool in their work.

References

- 1. labproinc.com [labproinc.com]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonafluorobutanesulfonyl fluoride | 375-72-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl nonafluorobutanesulfonate, also known as nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, is a highly fluorinated organic compound with the chemical formula C₆H₂F₁₂O₃S. Its unique properties, stemming from the presence of both a nonafluorobutanesulfonate (nonaflate) group and a 2,2,2-trifluoroethyl group, make it a compound of interest in various fields of chemical synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on data relevant to researchers and professionals in drug development.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] The high degree of fluorination imparts significant chemical and thermal stability to the molecule. The nonaflate group is an excellent leaving group, making this compound a powerful trifluoroethylating agent in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 79963-95-4 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂F₁₂O₃S | [1][3][4] |

| Molecular Weight | 382.12 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.73 g/mL | [1][3][5] |

| Boiling Point | 141 °C | [1] |

| Refractive Index (n20/D) | 1.31 | [1][3][5] |

| Purity (GC) | ≥ 96% | [1][2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Description |

| Mass Spectrometry (MS) | GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | FTIR spectra are available, showing characteristic absorption bands for the functional groups present in the molecule. |

Synthesis and Experimental Protocols

Postulated Experimental Protocol: Synthesis of this compound

Materials:

-

Nonafluorobutanesulfonyl fluoride (NfF)

-

2,2,2-Trifluoroethanol (TFE)

-

Anhydrous base (e.g., triethylamine, pyridine, or potassium carbonate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,2,2-trifluoroethanol and the anhydrous aprotic solvent under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

-

Base Addition: The anhydrous base is added slowly to the cooled solution while stirring.

-

Addition of Nonafluorobutanesulfonyl Fluoride: Nonafluorobutanesulfonyl fluoride is added dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the salt byproduct. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: A postulated workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile reagent with applications in several areas of chemical research and industry.[1]

-

Advanced Chemical Synthesis: Its primary use is as a potent trifluoroethylating agent, introducing the 2,2,2-trifluoroethyl moiety into various organic molecules. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

-

Fluorinated Surfactants: The compound's structure, possessing both a highly fluorinated tail and a polar head group, makes it an effective fluorinated surfactant.[1] Such surfactants are known for their ability to significantly lower surface tension and are used in applications like specialty coatings and high-performance lubricants.[1]

-

Analytical Chemistry: It can be used as a reagent in analytical chemistry for derivatization, which can improve the volatility and thermal stability of analytes for techniques like gas chromatography.[1]

Logical Relationship of Applications to Chemical Properties

Caption: Relationship between the chemical properties and applications of the compound.

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound was identified in the reviewed literature. The primary focus of available information is on its chemical synthesis and material science applications. For drug development professionals, it is crucial to note that while this compound can be a valuable tool for synthesizing fluorinated drug candidates, its own biological effects are currently uncharacterized. Any new molecule synthesized using this reagent would require extensive in vitro and in vivo testing to determine its pharmacological and toxicological profile.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. It may be toxic if swallowed or inhaled.

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly functionalized fluorochemical with significant potential as a building block in organic synthesis, particularly for the introduction of the trifluoroethyl group. Its properties also lend it to applications as a specialty surfactant. While its chemical characteristics are well-documented, a critical gap exists in the understanding of its biological activity. For researchers in drug development, this compound represents a tool for the synthesis of novel fluorinated molecules, which must then be subjected to rigorous biological evaluation. Further research into the potential pharmacological and toxicological effects of this compound and its derivatives is warranted.

References

- 1. tera.org [tera.org]

- 2. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound , >96.0%(GC) , 79963-95-4 - CookeChem [cookechem.com]

- 5. This compound | 79963-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trifluoroethyl nonafluorobutanesulfonate, a crucial reagent in modern organic synthesis. The document outlines the primary synthetic pathway, provides a detailed experimental protocol, and presents relevant data in a structured format.

Introduction

This compound, also known as 2,2,2-trifluoroethyl nonaflate, is a powerful and versatile reagent. Its utility stems from the exceptional leaving group ability of the nonafluorobutanesulfonate (nonaflate) group, which is even greater than that of the more common trifluoromethanesulfonate (triflate) group. This property makes it an excellent electrophile for introducing the 2,2,2-trifluoroethyl moiety into a wide range of molecules, a key strategy in the development of pharmaceuticals and agrochemicals due to the unique electronic and metabolic properties conferred by the trifluoroethyl group.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the esterification of 2,2,2-trifluoroethanol with a nonafluorobutanesulfonylating agent. The two primary reagents for this transformation are nonafluorobutanesulfonyl fluoride and nonafluorobutanesulfonic anhydride. The reaction with the anhydride is generally faster, while the fluoride is often more cost-effective and easier to handle.

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the sulfur atom of the nonafluorobutanesulfonyl group, leading to the formation of the desired ester and a byproduct (hydrofluoric acid or nonafluorobutanesulfonic acid). The use of a non-nucleophilic base is often recommended to neutralize the acidic byproduct and drive the reaction to completion.

Logical Relationship of the Primary Synthesis Pathway

Caption: Logical flow of the primary synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, 2,2,2-trifluoroethyl trifluoromethanesulfonate, for comparative purposes.

| Parameter | This compound (Inferred) | 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Reported)[1][2] |

| Starting Materials | 2,2,2-Trifluoroethanol, Nonafluorobutanesulfonic Anhydride | 2,2,2-Trifluoroethanol, Trifluoromethanesulfonic Anhydride |

| Molar Ratio (Alcohol:Anhydride) | ~1.15 : 1 | 1.15 : 1 |

| Solvent | None (neat) or inert solvent (e.g., dichloromethane) | None (neat) |

| Reaction Temperature | Room temperature followed by reflux | Room temperature followed by reflux |

| Reaction Time | ~3-4 hours | 3 hours |

| Purification Method | Distillation | Distillation |

| Reported Yield | Expected to be in the range of 70-80% | 73% |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

Detailed Experimental Protocol

This protocol is based on a well-established procedure for a similar compound and is expected to be highly effective for the synthesis of the title compound.[1][2]

Materials and Equipment:

-

100 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Condenser

-

Nitrogen or argon inlet

-

Heating mantle

-

Distillation apparatus

-

2,2,2-Trifluoroethanol (reagent grade, dried)

-

Nonafluorobutanesulfonic anhydride (reagent grade)

Procedure:

-

Setup: Assemble the 100 mL three-necked flask with a magnetic stir bar, a thermometer, a condenser, and a nitrogen or argon inlet. Ensure all glassware is dry.

-

Charging the Flask: Under a nitrogen or argon atmosphere, charge the flask with nonafluorobutanesulfonic anhydride (e.g., 0.297 mol).

-

Addition of Alcohol: Slowly add 2,2,2-trifluoroethanol (e.g., 0.342 mol, ~1.15 equivalents) to the stirred anhydride at room temperature. An exothermic reaction may be observed.

-

Initial Reaction: Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Reflux: After the initial stirring period, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. Assemble a distillation apparatus and distill the crude product to obtain pure this compound.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

Nonafluorobutanesulfonic anhydride is corrosive and reacts with moisture. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

2,2,2-Trifluoroethanol is toxic and an irritant. Avoid inhalation and skin contact.

-

The reaction generates acidic byproducts.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound is a straightforward esterification reaction that can be reliably performed in a standard laboratory setting. The use of nonafluorobutanesulfonic anhydride and 2,2,2-trifluoroethanol provides a high-yielding route to this valuable synthetic intermediate. The detailed protocol and workflow provided in this guide are intended to enable researchers to safely and efficiently produce this important compound for their synthetic needs.

References

An In-depth Technical Guide to 2,2,2-Trifluoroethyl perfluorobutanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl perfluorobutanesulfonate, also known as nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, is a highly fluorinated organic compound. Its chemical structure, featuring both a perfluorinated alkyl chain and a trifluoroethyl group, imparts unique physical and chemical properties. This document provides a comprehensive overview of its known physical characteristics, likely synthetic and analytical methodologies, and discusses its potential biological relevance based on the activities of its constituent substructures. As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), understanding its properties is crucial for its application and for assessing its potential environmental and toxicological impact.

Core Physical and Chemical Properties

2,2,2-Trifluoroethyl perfluorobutanesulfonate is a colorless to light yellow clear liquid at room temperature.[1][2] It is characterized by its high density and a relatively low refractive index, consistent with other highly fluorinated compounds.

| Property | Value | References |

| CAS Number | 79963-95-4 | [2][3][4] |

| Molecular Formula | C6H2F12O3S | [3][4] |

| Molecular Weight | 382.12 g/mol | [3][4] |

| Appearance | Colorless to Light yellow clear liquid | [1][2] |

| Density | 1.636 g/mL at 25 °C | [3][4] |

| Boiling Point | 138-140 °C | [4] |

| Refractive Index | n20/D 1.326 | [3][4] |

| Flash Point | 57 °C | [4] |

| Solubility | Soluble in organic solvents. | |

| Purity | >96.0% (GC) | [1] |

Experimental Protocols

Synthesis: Esterification of Perfluorobutanesulfonyl Halide with 2,2,2-Trifluoroethanol (Proposed)

A likely synthetic route to 2,2,2-Trifluoroethyl perfluorobutanesulfonate involves the esterification of a perfluorobutanesulfonyl halide (e.g., fluoride or chloride) with 2,2,2-trifluoroethanol. This method is analogous to the synthesis of similar sulfonated esters.[5] Perfluorobutanesulfonyl fluoride is known to react with nucleophiles, such as alcohols, to form the corresponding esters.[6]

Materials:

-

Perfluorobutanesulfonyl fluoride or chloride

-

2,2,2-Trifluoroethanol

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Tertiary amine base (e.g., triethylamine)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Purification apparatus (distillation or chromatography equipment)

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol and a slight excess of a tertiary amine base in an anhydrous aprotic solvent under an inert atmosphere, add perfluorobutanesulfonyl halide dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash it successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2,2,2-Trifluoroethyl perfluorobutanesulfonate.

Analytical Characterization: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (General Protocol)

The quantification of 2,2,2-Trifluoroethyl perfluorobutanesulfonate in various matrices can be achieved using LC-MS/MS, a standard method for the analysis of PFAS compounds.[7][8]

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column

-

Mobile phases:

-

A: Water with a suitable modifier (e.g., ammonium acetate)

-

B: Methanol or acetonitrile

-

-

Sample extracts dissolved in a suitable solvent

-

Isotopically labeled internal standards (if available)

Procedure:

-

Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., acetonitrile). The extraction may be followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[7]

-

Chromatographic Separation: Inject the prepared sample extract onto the C18 column. Elute the analyte using a gradient of mobile phases A and B to achieve separation from other components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using ESI. Monitor for the specific precursor-to-product ion transitions for 2,2,2-Trifluoroethyl perfluorobutanesulfonate.

-

Quantification: Create a calibration curve using standards of known concentrations. Quantify the analyte in the samples by comparing its peak area to the calibration curve, using an internal standard for correction if necessary.

Potential Biological Significance and Signaling Pathways

Perfluorobutanesulfonate (PFBS)

PFBS is a well-studied PFAS and has been shown to interact with biological systems. Studies have indicated that PFBS can cause metabolic disturbances in animal models.[9][10] It has been reported to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.[10][11] Furthermore, some perfluorinated compounds have been shown to exhibit estrogenic effects by activating nuclear estrogen receptor pathways.[12][13]

2,2,2-Trifluoroethanol (TFE)

TFE is known to be a toxic metabolite of some anesthetic agents.[14][15] Its toxicity is associated with its metabolism to trifluoroacetic acid.[15] In animal studies, TFE has been shown to cause reductions in white blood cell counts and affect the bone marrow.[14]

Applications in Research and Development

The unique properties of 2,2,2-Trifluoroethyl perfluorobutanesulfonate make it a compound of interest in several areas of chemical research and development:

-

Surfactant Chemistry: Due to its fluorinated nature, it can act as a surfactant in various applications.[16]

-

Organic Synthesis: It can serve as a building block or reagent in the synthesis of more complex fluorinated molecules. The trifluoroethoxy group and the perfluorobutanesulfonyl group can be incorporated into target molecules to modify their properties, such as lipophilicity and metabolic stability, which is of particular interest in drug design.[17]

-

Materials Science: Fluorinated compounds are used in the development of specialty coatings and high-performance lubricants due to their thermal stability and low surface tension.[16]

Conclusion

2,2,2-Trifluoroethyl perfluorobutanesulfonate is a fluorinated compound with well-defined physical properties. While specific experimental protocols for its synthesis and detailed biological studies on the intact molecule are limited in publicly accessible literature, established methods for related compounds provide a strong basis for its preparation and analysis. The potential for this compound to hydrolyze into biologically active substructures, PFBS and TFE, suggests that its toxicological profile warrants careful consideration, particularly in the context of drug development and material science applications. Further research is needed to fully elucidate the biological activity of the intact ester and its specific interactions with cellular signaling pathways.

References

- 1. CN116554386B - Esterification method of perfluorosulfonyl fluoride resin and preparation method of perfluorosulfonic acid resin - Google Patents [patents.google.com]

- 2. 2, 2, 2-Trifluoroethyl Perfluorobutane Sulfonate from China manufacturer - Kemi-Works [kmwchemical.com]

- 3. 2,2,2-Trifluoroethyl perfluorobutylsulfonate 95 79963-95-4 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. fda.gov [fda.gov]

- 9. Perfluorobutanesulfonate exposure induces metabolic disturbances in different regions of mouse gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic profile of Perfluorobutane Sulfonate and activation of hepatic nuclear receptor target genes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Chlorinated Polyfluoroalkylether Sulfonic Acids Exhibit Stronger Estrogenic Effects than Perfluorooctane Sulfonate by Activating Nuclear Estrogen Receptor Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of toxicity of 2,2,2-trifluoroethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: 2,2,2-Trifluoroethyl Perfluorobutylsulfonate (CAS 79963-95-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2,2,2-Trifluoroethyl perfluorobutylsulfonate (CAS 79963-95-4). The information is compiled from available chemical databases and scientific literature.

Chemical Identity and Physicochemical Properties

2,2,2-Trifluoroethyl perfluorobutylsulfonate, also known as 2,2,2-Trifluoroethyl nonafluorobutanesulfonate, is a per- and polyfluoroalkyl substance (PFAS). It is characterized by a perfluorinated butylsulfonate group and a trifluoroethyl ester group.

Table 1: Physicochemical Properties of 2,2,2-Trifluoroethyl Perfluorobutylsulfonate

| Property | Value | Reference(s) |

| CAS Number | 79963-95-4 | [1][2][3] |

| Molecular Formula | C6H2F12O3S | [2][3][4] |

| Molecular Weight | 382.12 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.636 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.326 | [2][3] |

| Linear Formula | CF3(CF2)3SO3CH2CF3 | [3] |

| SMILES String | FC(F)(F)COS(=O)(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [3] |

| InChI Key | KJGYBFLEIPDFNQ-UHFFFAOYSA-N | [3] |

Chemical Structure

The structure of 2,2,2-Trifluoroethyl perfluorobutylsulfonate consists of a four-carbon perfluorinated chain attached to a sulfonate ester. The ester group is formed with 2,2,2-trifluoroethanol.

Experimental Protocols

Synthesis

A detailed, publicly available experimental protocol specifically for the synthesis of 2,2,2-Trifluoroethyl perfluorobutylsulfonate (CAS 79963-95-4) is not readily found in the scientific literature. However, a general method for the synthesis of perfluoroalkanesulfonic acid esters involves the reaction of a perfluoroalkanesulfonyl fluoride or chloride with the corresponding alcohol in the presence of a base.

A plausible synthetic route would be the esterification of nonafluorobutanesulfonyl fluoride or chloride with 2,2,2-trifluoroethanol.

General Reaction Scheme:

CF₃(CF₂)₃SO₂F + HOCH₂CF₃ → CF₃(CF₂)₃SO₃CH₂CF₃ + HF

This reaction is typically carried out in an aprotic solvent, and a non-nucleophilic base is often used to scavenge the acid byproduct (e.g., HF or HCl).

Spectroscopic Data

Detailed spectroscopic data such as NMR, IR, and Mass Spectrometry are essential for the structural confirmation and purity assessment of a chemical compound. While specific spectra for CAS 79963-95-4 are not widely published, data for this compound are available in spectral databases.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. The S=O stretching vibrations of the sulfonate group would appear as strong bands around 1400 cm⁻¹ and 1200 cm⁻¹. The C-H stretching of the ethyl group would be observed around 2900-3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve the loss of the trifluoroethoxy group or parts of the perfluorobutyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A quartet is expected for the -CH₂- group due to coupling with the adjacent -CF₃ group.

-

¹⁹F NMR: Multiple signals would be present, corresponding to the different fluorine environments in the perfluorobutyl chain and the trifluoroethyl group.

-

¹³C NMR: Resonances for each of the six carbon atoms would be observed, with their chemical shifts influenced by the attached fluorine and oxygen atoms.

-

Biological Activity and Signaling Pathways

Specific toxicological or pharmacological studies on 2,2,2-Trifluoroethyl perfluorobutylsulfonate are limited. A study on the developmental toxicity of various PFAS in zebrafish found this compound to be inactive in the tested endpoints. However, the biological activity of structurally related PFAS, particularly perfluorobutanesulfonic acid (PFBS), has been investigated. These studies can provide insights into the potential biological effects of the title compound.

Many PFAS are known to interact with nuclear receptors and signaling pathways involved in lipid metabolism and cellular stress responses.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Per- and polyfluoroalkyl substances have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα leads to the regulation of genes involved in lipid metabolism, including fatty acid uptake and oxidation.

Nrf2 Signaling Pathway

Some PFAS have been shown to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes, playing a key role in the cellular defense against oxidative stress.

Conclusion

2,2,2-Trifluoroethyl perfluorobutylsulfonate is a highly fluorinated organic compound with well-defined physicochemical properties. While specific experimental protocols for its synthesis and detailed biological studies are not extensively documented in publicly accessible literature, its structural similarity to other per- and polyfluoroalkyl substances suggests potential interactions with key cellular signaling pathways, such as those mediated by PPARs and Nrf2. Further research is warranted to fully elucidate the biological and toxicological profile of this compound. Researchers and drug development professionals should handle this compound with the appropriate safety precautions for a perfluorinated substance, considering its persistence and potential for bioaccumulation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. DE10163458A1 - Process for the preparation of perfluoroalkanesulfonic acid esters and their salts - Google Patents [patents.google.com]

- 3. Combined effects of mixed per- and polyfluoroalkyl substances on the Nrf2-ARE pathway in ARE reporter-HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl nonafluorobutanesulfonate is a highly fluorinated organic compound with applications in chemical synthesis and materials science. While direct studies on its biological mechanism of action are not extensively documented, an analysis of its constituent moieties—the 2,2,2-trifluoroethyl group and the nonafluorobutanesulfonate (nonaflate) anion—provides a compelling, albeit inferred, framework for understanding its potential physiological effects. This technical guide synthesizes the available data on these components to propose a dual-mechanism of action, involving the modulation of protein structure by the trifluoroethyl group and the activation of nuclear receptors by the nonaflate anion. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into potential toxicological profiles and pharmacological activities.

Introduction

This compound is primarily recognized for its utility as a reagent in organic synthesis, particularly in the introduction of trifluoroethyl groups.[1][2][3] Its unique properties, such as high thermal stability and low surface tension, also lend it to applications in specialty coatings and lubricants.[1] However, the biological implications of this compound, and specifically its mechanism of action within a physiological context, remain largely unexplored.

This guide provides a comprehensive analysis of the potential mechanism of action of this compound by dissecting the known biological activities of its two key components: 2,2,2-trifluoroethanol (TFE) and perfluorobutanesulfonic acid (PFBS), the parent acid of the nonaflate anion.

Proposed Dual Mechanism of Action

The biological activity of this compound can be conceptualized as a composite of the actions of its trifluoroethyl and nonaflate moieties. It is hypothesized that upon introduction into a biological system, the compound may be metabolized, releasing these two components to exert their individual effects.

The Role of the 2,2,2-Trifluoroethyl Moiety: Protein Structure Modulation

2,2,2-Trifluoroethanol (TFE) is a well-documented solvent and co-solvent that significantly influences the secondary structure of proteins and peptides, most notably by inducing the formation of α-helices.[4][5][6] This effect is attributed to several key mechanisms:

-

Solvent Replacement and Dielectric Environment: TFE molecules preferentially aggregate around peptides, displacing water. This creates a microenvironment with a lower dielectric constant, which in turn strengthens intra-peptide hydrogen bonds, favoring the formation of stable secondary structures like α-helices.[5][6]

-

Destabilization of the Unfolded State: TFE can form clusters in aqueous solutions, acting as "nanocrowders." These clusters are thought to destabilize the more extended, unfolded state of proteins through an excluded volume effect, thereby shifting the conformational equilibrium towards a more compact, folded state.[4][7]

-

Weak Interaction with Nonpolar Residues: TFE interacts only weakly with nonpolar amino acid residues, meaning it does not disrupt the hydrophobic interactions that are crucial for maintaining the tertiary structure of proteins. This allows it to promote secondary structure without causing denaturation.[5][6]

The metabolism of certain fluorinated compounds, such as the anesthetic fluroxene, is known to produce TFE, and the acute toxicity of these parent compounds is linked to the resulting TFE concentrations.[8][9][10][11]

Caption: Proposed mechanism of 2,2,2-Trifluoroethanol on protein structure.

The Role of the Nonafluorobutanesulfonate Moiety: Nuclear Receptor Activation

The nonafluorobutanesulfonate anion is the conjugate base of perfluorobutanesulfonic acid (PFBS), a short-chain per- and polyfluoroalkyl substance (PFAS). PFAS are known for their environmental persistence and biological activity. The mechanism of action for PFBS is primarily understood through its interaction with nuclear receptors, which are critical regulators of gene expression.

-

PPARα and PPARγ Activation: Studies have shown that PFBS can activate peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[12][13][14] These receptors are key regulators of lipid metabolism and adipogenesis. Activation of PPARγ, in particular, has been shown to promote the differentiation of preadipocytes into adipocytes and to increase fat accumulation in liver cells.[13][14]

-

Up-regulation of Lipogenic Genes: The activation of PPARs by PFBS leads to the increased expression of genes involved in lipid synthesis and transport, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and fatty acid binding protein 4 (FABP4).[13]

-

Potential Endocrine Disruption: There is evidence to suggest that some PFAS can act as endocrine-disrupting chemicals.[15] For instance, the longer-chain counterpart of PFBS, perfluorooctane sulfonate (PFOS), has been shown to interfere with the non-genomic estrogen receptor signaling pathway.[16] While the direct effect of PFBS on this pathway is less clear, it represents a potential area of biological activity.

Caption: Inferred signaling pathway for Perfluorobutanesulfonic acid (PFBS).

Quantitative Data and Experimental Protocols

Direct quantitative data on the biological activity of this compound is not available in the current literature. However, data from studies on its components can provide valuable insights.

Toxicological Data for 2,2,2-Trifluoroethanol

| Species | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | 210 - 236 mg/kg | [17] |

| Rat | Inhalation (6-hr) | 470 - 640 ppm | [17] |

| Mouse | Oral | 366 mg/kg | [17] |

| Hamster | Intraperitoneal | 350 mg/kg | [17] |

Effects of PFBS on Gene Expression in 3T3-L1 Adipocytes

| Gene | Function | Fold Increase (mRNA) | Reference |

| C/EBPα | Master regulator of adipogenesis | 1.84 | [13] |

| PPARγ | Master regulator of adipogenesis | 1.29 | [13] |

| FABP4 | Fatty acid binding protein | 2.59 | [13] |

| FAS | Fatty acid synthase | 1.84 | [13] |

| ACC | Acetyl-CoA carboxylase | 1.37 | [13] |

Data from treatment with 100 μM PFBS for 6 days.

Key Experimental Protocols

3.3.1. Adipogenesis Assay in 3T3-L1 Cells

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin, with or without various concentrations of PFBS.

-

Maturation: After two days, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin for another two days. The cells are then maintained in DMEM with 10% FBS for an additional two days.

-

Quantification of Lipid Accumulation: Intracellular lipid accumulation is quantified by staining with Oil Red O. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured at 520 nm.

-

Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of key adipogenic and lipogenic genes.

3.3.2. Protein Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: A peptide or protein of interest is dissolved in a buffered aqueous solution.

-

TFE Titration: 2,2,2-Trifluoroethanol is titrated into the sample to achieve a range of TFE concentrations (e.g., 0-60% v/v).

-

CD Spectra Acquisition: CD spectra are recorded at each TFE concentration, typically in the far-UV region (190-260 nm), using a CD spectrometer.

-

Data Analysis: The changes in the CD signal, particularly at wavelengths characteristic of α-helical (negative bands at ~208 and ~222 nm) and β-sheet (negative band at ~218 nm) structures, are analyzed to determine the effect of TFE on the protein's secondary structure content.

Conclusion and Future Directions

The mechanism of action of this compound, while not directly elucidated, can be inferred from the well-documented biological activities of its constituent parts. The 2,2,2-trifluoroethyl moiety likely acts by modulating protein secondary structure through solvent effects, while the nonafluorobutanesulfonate moiety is predicted to function as a ligand for nuclear receptors, particularly PPARs, thereby influencing lipid metabolism.

This proposed dual mechanism provides a critical starting point for future research. Direct experimental validation is necessary to confirm these hypotheses. Key future experiments should include:

-

Metabolism studies: To determine the in vivo and in vitro metabolic fate of this compound and confirm the release of TFE and PFBS.

-

Cell-based assays: To directly assess the effects of the parent compound on protein structure, nuclear receptor activation, and downstream cellular processes such as adipogenesis and lipogenesis.

-

In vivo toxicological and pharmacological studies: To characterize the overall physiological effects of the compound and validate the proposed mechanisms of action in a whole-organism context.

A thorough understanding of the mechanism of action of this compound is essential for evaluating its potential therapeutic applications and for ensuring its safe use in various industrial and research settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound , >96.0%(GC) , 79963-95-4 - CookeChem [cookechem.com]

- 4. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. | Semantic Scholar [semanticscholar.org]

- 12. Pharmacokinetic profile of Perfluorobutane Sulfonate and activation of hepatic nuclear receptor target genes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perfluorobutanesulfonic Acid (PFBS) Potentiates Adipogenesis of 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perfluorobutanesulfonic Acid (PFBS) Induces Fat Accumulation in HepG2 Human Hepatoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Perfluorooctane sulfonate interferes with non-genomic estrogen receptor signaling pathway, inhibits ERK1/2 activation and induces apoptosis in mouse spermatocyte-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tera.org [tera.org]

Spectroscopic Profile of Nonafluorobutanesulfonic Acid 2,2,2-Trifluoroethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester. Due to the limited availability of published spectra for this specific compound, this guide presents expected spectroscopic characteristics based on its chemical structure and includes representative data from analogous fluorinated esters. Detailed experimental protocols for obtaining such spectra are also provided to facilitate the characterization of this and similar compounds in a laboratory setting.

Chemical Structure and Properties

Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester is a highly fluorinated organic compound with the chemical formula C₆H₂F₁₂O₃S and a molecular weight of 382.12 g/mol . Its structure consists of a nonafluorobutanesulfonyl group linked to a 2,2,2-trifluoroethyl group through an ester linkage. This high degree of fluorination imparts unique properties such as high thermal stability, chemical resistance, and strong electron-withdrawing effects, making it a subject of interest in materials science and synthetic chemistry.

Structure:

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. The presence of both protons (¹H) and fluorine (¹⁹F) allows for detailed structural analysis through their respective spectra and coupling patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 4.7 - 4.9 | Quartet (q) | ~ 8 - 9 | -O-CH₂-CF₃ |

Note: The chemical shift of the methylene protons is significantly downfield due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and nonafluorobutanesulfonyloxy groups. The multiplicity is a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 115 - 125 | Quartet (q) | -O-CH₂-C F₃ |

| ~ 65 - 75 | Quartet (q) | -O-C H₂-CF₃ |

| ~ 105 - 120 | Multiplet | -C F₂-CF₂-CF₂-CF₃ |

| ~ 110 - 125 | Multiplet | -CF₂-C F₂-CF₂-CF₃ |

| ~ 115 - 130 | Multiplet | -CF₂-CF₂-C F₂-CF₃ |

| ~ 110 - 125 | Multiplet | -CF₂-CF₂-CF₂-C F₃ |

Note: The carbon signals are expected to be split into multiplets due to coupling with adjacent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | Triplet (t) | -O-CH₂-CF₃ |

| ~ -81 | Singlet (s) | -CF₂-CF₂-CF₂-CF₃ |

| ~ -121 | Multiplet | -CF₂-CF₂-CF₂-CF₃ |

| ~ -125 | Multiplet | -CF₂-CF₂-CF₂-CF₃ |

| ~ -127 | Multiplet | -CF₂-CF₂-CF₂-CF₃ |

Note: Chemical shifts are referenced to CFCl₃. The trifluoromethyl group of the ester will appear as a triplet due to coupling with the adjacent methylene protons. The signals of the nonafluorobutane chain will be complex multiplets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1450 - 1400 | Strong | S=O stretch (asymmetric) |

| ~ 1250 - 1100 | Very Strong | C-F stretch |

| ~ 1200 - 1150 | Strong | S=O stretch (symmetric) |

| ~ 1050 - 950 | Strong | S-O-C stretch |

Note: The spectrum will be dominated by strong absorbances corresponding to the C-F and S=O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 382 | Molecular Ion [M]⁺ (low abundance expected) |

| 283 | [M - OCH₂CF₃]⁺ or [C₄F₉SO₂]⁺ |

| 219 | [C₄F₉]⁺ |

| 99 | [CH₂CF₃]⁺ |

| 69 | [CF₃]⁺ |

Note: Due to the high stability of the perfluorinated fragments, the molecular ion peak is expected to be of low intensity or absent in electron impact (EI) ionization.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

-

Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Prepare a solution of the sample by dissolving approximately 5-10 mg of Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester in 0.5-0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: wide spectral width (e.g., -250 to 0 ppm), pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 128-256).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the neat liquid Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC column suitable for fluorinated compounds (e.g., a mid-polarity capillary column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) using electron impact (EI) ionization at 70 eV.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically perform the separation and mass analysis.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a liquid chemical sample.

This guide provides a foundational understanding of the spectroscopic properties of Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester and the methodologies to obtain them. Researchers can use this information to aid in the synthesis, characterization, and application of this and other novel fluorinated compounds.

Molecular weight and formula of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a highly specialized fluorinated compound.[1] Its trifluoroethyl group enhances stability and solubility in organic solvents, while the nonafluorobutane sulfonate moiety provides surfactant properties.[1] These characteristics make it valuable in advanced chemical synthesis and for creating materials with enhanced properties.[1][2]

| Property | Value |

| Molecular Formula | C₆H₂F₁₂O₃S |

| Molecular Weight | 382.12 g/mol [1][3][4] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Purity | ≥ 96% (GC)[3][5] |

| Density | 1.73 g/mL[1][5] or 1.636 g/mL at 25 °C[3][4] |

| Boiling Point | 141 °C[1] or 138-140 °C[4] |

| Refractive Index | n20/D 1.31[1] or n20/D 1.326[3][4] |

| Storage Temperature | 2 - 8 °C[1] |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 79963-95-4[1][3][4] |

| Synonyms | Perfluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, 2,2,2-Trifluoroethyl perfluorobutanesulfonate.[1] |

| MDL Number | MFCD03093638[1][3] |

| PubChem ID | 2777144[1] |

| InChIKey | KJGYBFLEIPDFNQ-UHFFFAOYSA-N[4] |

Applications in Research and Drug Development

This compound is utilized in various research and industrial applications:

-

Advanced Chemical Synthesis : It serves as a building block in the synthesis of complex molecules. For instance, it can be used to synthesize 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6,7-bis(2,2,2-trifluoro-ethoxy)-naphthalene (TTBN).[3]

-

Fluorinated Surfactants : Its structure lends itself to use as a highly effective surfactant in applications like oil recovery and emulsification processes.[1]

-

High-Performance Materials : The compound's high thermal stability and low surface tension make it suitable for high-performance lubricants and as a processing aid in polymer production.[1]

-

Drug Discovery : The incorporation of trifluoroethyl groups into small molecules is a strategy used in drug development to enhance efficacy, bioavailability, and metabolic stability.[2][6] Fluorine atoms can lead to compounds that are more resistant to biological degradation, resulting in more targeted and sustained therapeutic effects.[2]

Experimental Protocols

Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

This protocol describes the synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate from trifluoromethanesulfonic anhydride and 2,2,2-trifluoroethanol.[7][8]

Materials:

-

Trifluoromethanesulfonic anhydride (50 ml, 0.297 mol)

-

2,2,2-trifluoroethanol (25 ml, 0.342 mol)

-

100-ml flask

-

Stirrer

-

Thermometer

-

Nitrogen introducing pipe

-

Condenser

Procedure:

-

Equip a 100-ml flask with a stirrer, a thermometer, a nitrogen introducing pipe, and a condenser.

-

Add 50 ml (0.297 mol) of trifluoromethanesulfonic anhydride and 25 ml (0.342 mole) of 2,2,2-trifluoroethanol to the flask at room temperature.[7][8]

-

Stir the mixture for 30 minutes in a nitrogen atmosphere.[7][8]

-

Following the initial stirring, reflux the mixture for 3 hours.[7][8]

-

After reflux, obtain the product via distillation.[7][8] The reported yield is 50.3 g (73%).[7][8]

Circular Dichroism (CD) Spectroscopy for Peptide Structure Analysis

The trifluoroethyl group, often introduced via reagents like 2,2,2-trifluoroethanol (TFE), is used to study the secondary structure of peptides and proteins.[6] This protocol outlines the use of CD spectroscopy to measure changes in peptide secondary structure in the presence of TFE.[6]

Objective: To quantify the change in the secondary structure of a peptide with varying concentrations of TFE.

Materials:

-

Peptide stock solution

-

2,2,2-Trifluoroethanol (TFE)

-

Appropriate buffer solution

-

CD Spectropolarimeter

Procedure:

-

Sample Preparation:

-

Prepare a series of TFE/buffer solutions with the desired TFE concentrations.

-

For each concentration, mix the peptide stock solution with the corresponding TFE/buffer solution to achieve the final desired peptide and TFE concentrations.

-

-

Instrument Setup:

-

Data Acquisition:

-

Record a baseline spectrum using the corresponding TFE/buffer solution without the peptide.[6]

-

Record the CD spectrum for each peptide sample at different TFE concentrations.

-

Logical Workflow in Drug Discovery

While this compound is a chemical reagent and not directly involved in biological signaling pathways, it serves as a critical building block in the synthesis of potentially bioactive molecules. The diagram below illustrates a generalized workflow for its application in a drug discovery context.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound , >96.0%(GC) , 79963-95-4 - CookeChem [cookechem.com]

- 4. echemi.com [echemi.com]

- 5. labproinc.com [labproinc.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate. Understanding these parameters is critical for ensuring the compound's integrity and performance in research, development, and manufacturing applications.

Chemical Stability

This compound is recognized for its high thermal stability and exceptional chemical resistance, attributes conferred by its highly fluorinated structure. The carbon-fluorine bonds are the strongest single bonds in organic chemistry, contributing to the compound's robustness.

Thermal Stability: The compound exhibits high thermal stability, a valuable property for applications requiring elevated temperatures. While specific decomposition temperature data is not extensively available in public literature, its structural analogues, perfluoroalkanesulfonates, are known to be thermally resilient.

Hydrolytic Stability: A key consideration for many applications is the compound's stability in the presence of water. A study on the hydrolytic stability of the 2,2,2-trifluoroethyl group attached to various heteroatoms revealed that when bonded to a sulfur atom, as it is in this compound, the group is "fully stable towards basic hydrolysis".[1] This indicates a low susceptibility to degradation in aqueous environments, particularly under neutral or acidic conditions. However, prolonged exposure to strongly basic conditions should be approached with caution, as with most sulfonate esters.

Storage and Handling Recommendations

To maintain the quality and integrity of this compound, adherence to appropriate storage and handling guidelines is essential. The following recommendations are based on manufacturer safety data sheets and general best practices for fluorinated compounds.

Storage Conditions:

| Parameter | Recommendation | Source |

| Temperature | 2-8°C (Refrigerated) or -70°C | [2] |

| Atmosphere | Store under an inert atmosphere. | [3] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | |

| Light | Store in a dark place. | [4] |

Incompatible Materials:

To prevent degradation or hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents

-

Strong Acids

Potential Decomposition Pathways

Under forcing conditions, such as extreme heat (e.g., in case of fire), this compound can decompose. The anticipated hazardous decomposition products include:

-

Carbon oxides (CO, CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen fluoride (HF)

Below is a generalized logical diagram illustrating the factors influencing the stability of the compound.

References

- 1. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 79963-95-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Safety of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (CAS No. 79963-95-4), a fluorinated compound utilized in advanced chemical synthesis. The following sections detail its hazardous properties, handling procedures, and emergency response protocols, compiled from available Safety Data Sheets (SDS) and chemical databases.

Core Safety Information

This compound is classified as a corrosive and toxic substance.[1] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the primary hazards are associated with its corrosive and toxic nature.

GHS Pictograms:

-

GHS05: Corrosion: Indicates that the substance can cause severe skin burns and eye damage.[1]

Signal Word: Danger[1]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [1][2] This is a primary hazard, indicating that direct contact can cause significant tissue damage.

Precautionary Statements:

A series of precautionary statements are mandated to ensure safe handling and response to accidental exposure. These include preventative measures, emergency response, storage, and disposal guidelines.

-

Prevention: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340+P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Quantitative Data Summary

While specific quantitative toxicological data for this compound is limited in publicly available literature, the following tables summarize its known physical and chemical properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H2F12O3S | [3] |

| Molecular Weight | 382.12 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 141 °C | [3] |

| Density | 1.73 g/mL | [3] |

| Refractive Index | n20D 1.31 | [3] |

Experimental Protocols

Visualized Safety Information

To better illustrate the logical flow of hazard identification, response, and safe handling, the following diagrams have been generated using the DOT language.

Caption: Workflow for Hazard Identification, Prevention, and Response.

Detailed Safety Procedures

First-Aid Measures

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor/physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Hazardous decomposition products may include carbon oxides, sulfur oxides, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Handling and Storage

-

Precautions for Safe Handling: Do not handle until all safety precautions have been read and understood. Use only in a well-ventilated area. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing.

-

Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a corrosive resistant container with a resistant inner liner. Keep refrigerated at 2-8°C.[3]

Toxicological and Ecological Information